(3-Bromo-5-fluorophenyl)(thiomorpholino)methanone
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Overview
Description
(3-Bromo-5-fluorophenyl)(thiomorpholino)methanone: is an organic compound with the molecular formula C11H11BrFNOS and a molecular weight of 304.18 g/mol . This compound is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 5th position on a phenyl ring, which is further connected to a thiomorpholine moiety through a methanone group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluorophenyl)(thiomorpholino)methanone typically involves the reaction of 3-bromo-5-fluorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-fluorophenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound are formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiols are the primary products of reduction reactions.
Scientific Research Applications
Chemistry: In chemistry, (3-Bromo-5-fluorophenyl)(thiomorpholino)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The thiomorpholine moiety can interact with biological membranes, potentially affecting the compound’s distribution and activity within the body .
Comparison with Similar Compounds
- (3-Bromo-5-fluorophenyl)(morpholino)methanone
- (3-Bromo-5-fluorophenyl)(piperidino)methanone
- (3-Bromo-5-fluorophenyl)(pyrrolidino)methanone
Comparison: Compared to its analogs, (3-Bromo-5-fluorophenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H11BrFNOS |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
(3-bromo-5-fluorophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11BrFNOS/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 |
InChI Key |
SPNZONOZTARHBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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